An In-Depth Technical Guide to β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7)
An In-Depth Technical Guide to β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7)
This guide provides a comprehensive technical overview of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a notable heterocyclic compound with applications in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights into its utility.
Introduction: A Structurally Unique Building Block
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, with the CAS number 7299-86-7, is a substituted 1,3-dioxane derivative. Its structure, featuring a six-membered heterocyclic ring with two oxygen atoms, is adorned with four methyl groups at the β and 5-positions, and an ethanol substituent at the 2-position. This unique arrangement of sterically hindering methyl groups and a reactive hydroxyl functionality makes it a valuable intermediate in organic synthesis. The 1,3-dioxane core serves as a stable protecting group for 1,3-diols and carbonyl compounds under neutral to basic conditions, while being readily cleavable under acidic conditions. This characteristic, combined with the potential for further functionalization of the ethanol side chain, positions this molecule as a versatile tool in the synthesis of complex organic molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7299-86-7 | [1][2] |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [1] |
| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |
| Molecular Weight | 188.26 g/mol | [1][3] |
| Appearance | Solid (at standard conditions) | [2] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Mechanism
The primary route for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is the acid-catalyzed acetalization of 3-hydroxy-2,2-dimethylpropanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is a classic example of the formation of a cyclic acetal, a cornerstone of protecting group chemistry in organic synthesis.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnection at the acetal carbon, leading back to the precursor aldehyde and diol.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocol: Acid-Catalyzed Acetalization
This protocol outlines a standard laboratory procedure for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Materials:
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3-Hydroxy-2,2-dimethylpropanal
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2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)
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p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
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Toluene or a similar aprotic solvent capable of forming an azeotrope with water
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Dean-Stark apparatus
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-hydroxy-2,2-dimethylpropanal and 2,2-dimethyl-1,3-propanediol in toluene.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-1 mol%) to the reaction mixture.
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Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
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Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of the diol. The Dean-Stark apparatus is employed to drive the reversible acetalization reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle. Toluene is an excellent solvent for this purpose as it is relatively non-polar and forms a low-boiling azeotrope with water.
Chemical Reactivity and Stability
The reactivity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily dictated by the 1,3-dioxane ring and the primary alcohol of the ethanol substituent.
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Stability of the 1,3-Dioxane Ring: The cyclic acetal is stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability makes it an effective protecting group for the parent aldehyde and diol.
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Acid Lability: The key reactivity of the 1,3-dioxane ring is its susceptibility to hydrolysis under acidic conditions, which regenerates the original aldehyde and diol. This deprotection is a fundamental aspect of its use in multi-step syntheses.
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Reactions of the Hydroxyl Group: The primary alcohol of the ethanol side chain can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
Caption: Key reaction pathways of the target molecule.
Potential Applications in Research and Development
While specific, large-scale industrial applications for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are not widely documented, its structural features suggest its utility as a chemical intermediate in several areas:
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Fine Chemical Synthesis: As a protected diol-aldehyde, it can serve as a building block in the synthesis of more complex molecules, where the sequential unmasking of the functional groups is required.
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Drug Discovery: Substituted 1,3-dioxanes have been investigated as scaffolds in medicinal chemistry. Although direct evidence for this specific compound is limited, related structures have shown potential as modulators of multidrug resistance in cancer cells and as ligands for various receptors. The presence of the hydroxyl group allows for the attachment of pharmacophores or linkers.
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Materials Science: The diol precursor, neopentyl glycol, is a common monomer in the production of polyesters and polyurethanes. Derivatives like the title compound could potentially be used to introduce specific functionalities into polymer backbones.
Analytical Characterization
A robust analytical workflow is essential for confirming the identity and purity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl groups, the methylene protons of the dioxane ring and the ethanol side chain, and the methine proton at the acetal center. The chemical shifts and coupling constants are invaluable for structural elucidation.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) at m/z 188 would be expected, along with characteristic fragment ions resulting from the cleavage of the dioxane ring and the ethanol side chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the acetal group (typically in the 1200-1000 cm⁻¹ region) and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).
Caption: Analytical workflow for characterization.
Safety and Handling
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is a valuable heterocyclic compound with a unique substitution pattern that imparts both stability and reactivity. Its synthesis via acid-catalyzed acetalization is a robust and well-understood process. While its primary role appears to be that of a chemical intermediate, its structural features hold potential for applications in fine chemical synthesis, drug discovery, and materials science. A comprehensive analytical approach is crucial for ensuring its quality and for its successful application in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this versatile molecule in their synthetic endeavors.
References
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PubChem. beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]
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Angene Chemical. Safety Data Sheet: β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol. [Link]
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GSRS. BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL. [Link]
